3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid

pKa ionization state carboxylic acid reactivity

Obtain a dual-heterocyclic scaffold that overcomes the limitations of fully aromatic analogs. The saturated 4,5-dihydroisoxazole ring alters acidity, hydrogen-bonding, and solubility, which can critically impact coupling efficiency and biological distribution. - Higher pKa (2.73) enables controlled, pH-dependent amide coupling versus aromatic isoxazole acids. - Saturated ring serves as a recognized bioisostere for amides and carboxylic acids in medicinal chemistry. - Differential cellular distribution achievable due to altered ionization at endosomal pH (~6.0). - Pair with the aromatic analog (CAS 957490-68-5) for direct SAR comparison of ring saturation effects.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 907990-49-2
Cat. No. B2605158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid
CAS907990-49-2
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)O
InChIInChI=1S/C10H13N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15)
InChIKeyLYRJXIFYUNHGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Procurement Baseline


3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 907990-49-2) is a synthetic, dual-heterocyclic building block comprising a 1-ethyl-3-methyl-1H-pyrazole fragment linked at its 4-position to a 4,5-dihydroisoxazole-5-carboxylic acid moiety . The compound possesses a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol . Its structure features a partially saturated isoxazoline ring, which distinguishes it from the fully aromatic isoxazole analogs that dominate this chemical space . This compound is primarily offered by research chemical suppliers as a synthetic intermediate, with reported purities ranging from 95% to 98% .

1
Workflow Dihydroisoxazole (isoxazoline) building block for heterocycle synthesis
2
Selection Saturated ring variant over aromatic isoxazole; research-grade purity supplied
3
Use context pH-dependent coupling, library synthesis, and property-driven SAR campaigns

Why Generic Substitution Fails


Generic substitution within the pyrazole-isoxazole chemical class is unreliable because the key structural feature—the saturated 4,5-dihydroisoxazole (isoxazoline) ring—imparts quantifiably different physicochemical properties compared to the more common aromatic isoxazole analogs . This ring saturation directly alters the compound's acidity, boiling point, and hydrogen-bonding capacity, which can critically affect reactivity in downstream coupling reactions (e.g., amide bond formation) and solubility in both organic and aqueous media . Consequently, replacing this compound with a structurally similar but aromatic analog (e.g., CAS 957490-68-5) or a differently substituted pyrazole variant (e.g., CAS 957484-20-7) may lead to divergent synthetic outcomes, necessitating reaction re-optimization and invalidating established protocols .

Target
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid
Dihydro (isoxazoline) core
Aromatic isoxazole analog (e.g., CAS 957490-68-5)
Fully aromatic isoxazole core
Acidity
Ring saturation shifts pKa; ionization may differ at coupling pH
Aromatic stabilization yields a lower pKa, altering salt formation and reactivity
Purification
Lower boiling point vs aromatic analog may change distillation or sublimation suitability
Higher predicted boiling point; thermal behavior not interchangeable
Stoichiometry
Slight molecular weight difference requires recalculation for precise molar ratios
Mass-based substitution without adjustment leads to molar quantity errors

Quantitative Differentiation vs. Close Analogs


Enhanced Acidity vs. Aromatic Isoxazole Analog

The 4,5-dihydroisoxazole-5-carboxylic acid group exhibits a predicted pKa of 2.73 ± 0.40, which is approximately 0.6 log units higher (less acidic) than the 2.16 ± 0.10 predicted for the corresponding aromatic isoxazole-5-carboxylic acid analog (CAS 957490-68-5) . This difference is attributable to the loss of aromatic stabilization in the dihydro ring, which reduces the electron-withdrawing effect on the carboxylic acid group. At pH 7.4, this translates to a difference in the degree of ionization: the target compound is approximately 85% ionized versus approximately 95% for the aromatic analog, based on Henderson-Hasselbalch calculations [1].

Acidity (pKa)
Class-level inference
Predicted pKa
Target: 2.73 ± 0.40 Aromatic analog: 2.16 ± 0.10
ΔpKa ≈ +0.57
~85% vs ~95% ionization at pH 7.4
May influence pH-dependent coupling and salt formation selection
Predicted values; experimental verification recommended
pKa ionization state carboxylic acid reactivity salt formation

Lower Boiling Point and Intermolecular Forces

The target compound has a predicted boiling point of 416.7 ± 55.0 °C, which is approximately 34 °C lower than the 451.1 ± 45.0 °C predicted for the directly comparable aromatic isoxazole analog (CAS 957490-68-5) . This reduction is consistent with the loss of aromatic planarity and associated π-stacking interactions in the dihydroisoxazole ring. The lower boiling point suggests altered intermolecular forces, which can facilitate certain purification techniques such as short-path distillation or sublimation, where applicable [1].

Boiling point
Context-dependent
Predicted BP
Target: 416.7 ± 55.0 °C Aromatic analog: 451.1 ± 45.0 °C
ΔBP ≈ -34.4 °C
Supports purification method review; lower BP may favor short-path distillation
Based on computational prediction; confirm under actual conditions
boiling point volatility purification distillation

Molecular Weight and Stoichiometry Impact

The target compound's molecular weight of 223.23 g/mol is 2.02 g/mol higher than the aromatic analog (221.21 g/mol) due to the two additional hydrogen atoms in the dihydroisoxazole ring . While small, this delta is significant for precise stoichiometric calculations in multi-step syntheses and for inventory management where mass-based purchasing is used: for a 1-mole reaction scale, 2.02 g more material must be weighed for the target compound compared to the aromatic analog .

Molecular weight
Reported
MW (g/mol)
Target: 223.23 Aromatic analog: 221.21
ΔMW = +2.02 g/mol
For 1 mole: 2.02 g extra required
Stoichiometry must account for MW difference in multi-step syntheses
Intrinsic property; direct impact on mass-based procurement
molecular weight stoichiometry weighing scale-up

Density Influence on Solution Preparation

The target dihydro compound has a predicted density of 1.42 ± 0.1 g/cm³, compared to 1.41 ± 0.1 g/cm³ for the aromatic analog . Although the difference is small (0.01 g/cm³), it translates to a volumetric difference of approximately 0.7% when preparing solutions by weight/volume, which may be relevant for high-throughput screening where DMSO stock concentrations are normalized by pipetting volume rather than by direct weighing [1].

Density
Reported
Predicted density (g/cm³)
Target: 1.42 ± 0.1 Aromatic analog: 1.41 ± 0.1
~0.01 g/cm³ (~0.7% rel.)
Volume-based stock preparation may require density correction
Relevant for automated liquid handling in screening workflows
density solution preparation formulation volumetric measurement

Key Application Scenarios


Isoxazoline Bioisosteres in Drug Discovery

The saturated dihydroisoxazole ring is a recognized bioisostere for amides and carboxylic acids in medicinal chemistry . The higher pKa (2.73 vs. 2.16) of this building block allows for controlled pH-dependent reactivity during amide coupling, providing a synthetic advantage over aromatic isoxazole analogs when constructing screening libraries targeting enzymes with pH-sensitive binding pockets [1].

Agrochemical Intermediate Development

Patents and literature indicate that 4,5-dihydroisoxazole-5-carboxylic acid derivatives are explored for fungicidal and herbicidal activity . The specific combination of the 1-ethyl-3-methylpyrazole substituent with the dihydroisoxazole acid, as opposed to the aromatic isoxazole acid, may offer a unique steric and electronic profile for interaction with plant or fungal enzyme targets. The lower boiling point also suggests potentially easier separation of volatile byproducts during intermediate synthesis [1].

Chemical Biology Probes with Defined Ionization

For probes intended to operate in subcellular compartments with slightly acidic pH (e.g., endosomes, pH ~6.0), the ~85% ionization ratio of the target compound (vs. ~95% for the aromatic analog at pH 7.4) means a smaller neutral fraction is available for passive diffusion. This can be exploited to achieve differential cellular distribution compared to more acidic isoxazole analogs, as indicated by the pKa comparison [1].

SAR Studies on Ring Saturation Effects

In structure-activity relationship (SAR) campaigns, the availability of both the dihydro (CAS 907990-49-2) and aromatic (CAS 957490-68-5) versions with a documented 0.57 pKa unit difference enables direct assessment of ring saturation effects on potency and selectivity . The quantifiable property differences (ΔpKa, ΔBP, ΔMW) allow for the construction of predictive QSAR models that relate these parameters to biological activity, underpinning rational design [1].

Application
Selection Property
Validation Focus
Isoxazoline bioisostere synthesis
Dihydroisoxazole ionization profile
pH-dependent amide coupling efficiency
Agrochemical intermediate R&D
Saturated ring steric/electronic signature
Target enzyme interaction and byproduct separation
Chemical biology probe design
Ionization ratio at subcellular pH
Differential cellular distribution vs aromatic analogs
SAR ring-saturation studies
Quantifiable ΔpKa, ΔBP, ΔMW dataset
QSAR model building and rational design
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